Reduced Lipophilicity (logP) Versus the 4-Isopropyl Analog
The target compound demonstrates a calculated logP of 3.76, which is 0.97 log units lower than the 4.73 logP of the closest commercially available analog, 1-(6-phenylpyridazin-3-yl)-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-3-carboxamide . This difference arises directly from the replacement of the isopropyl group with an ethoxy substituent on the N-benzyl ring .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.7612 |
| Comparator Or Baseline | 1-(6-phenylpyridazin-3-yl)-N-{[4-(propan-2-yl)phenyl]methyl}piperidine-3-carboxamide; logP = 4.7304 |
| Quantified Difference | ΔlogP = -0.97 (target is 0.97 log units lower, representing an approximately 10-fold lower octanol-water partition coefficient) |
| Conditions | Calculated logP; vendor-provided computational prediction, ChemDiv catalog data |
Why This Matters
A logP reduction of approximately one unit brings the compound closer to the optimal lipophilicity range (logP 1–3) associated with improved oral bioavailability and reduced off-target toxicity risk, making it a more developable starting point for lead optimization.
